3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridi no[2,3-d]pyrimidin-5-one
Description
This compound belongs to the pyridino-pyridino-pyrimidinone class, characterized by a fused tricyclic core with a sulfonyl group at the 3-position, a fluorophenyl substituent, and a benzyl group at the 1-position. The 2-imino group confers tautomeric properties, influencing its reactivity and biological interactions .
Properties
Molecular Formula |
C24H17FN4O3S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H17FN4O3S/c25-17-9-11-18(12-10-17)33(31,32)20-14-19-23(27-21-8-4-5-13-28(21)24(19)30)29(22(20)26)15-16-6-2-1-3-7-16/h1-14,26H,15H2 |
InChI Key |
BRXGTCUFTRFYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridino-pyrimidinone structure, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups.
Scientific Research Applications
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Table 1: Substituent Variations in Pyrimidinone Derivatives
Key Observations :
- Sulfur Linkage : Replacing sulfonyl with sulfanyl (e.g., in ) reduces polarity, which may decrease solubility but improve membrane permeability.
- Core Heterocycles: Thiazolo[3,2-a]pyrimidinones (e.g., ) exhibit distinct conformational rigidity compared to pyridino-pyridino-pyrimidinones, influencing receptor selectivity.
Pharmacological and Biochemical Insights
Key Observations :
- 5-HT Receptor Interactions: The thiazolo-pyrimidinone derivative (ritanserin) in shows potent 5-HT2 antagonism, suggesting that the target compound’s sulfonyl group may similarly engage polar residues in receptor pockets.
- Kinase Inhibition Potential: The tricyclic core of the target compound resembles ATP-competitive kinase inhibitors, though direct evidence is lacking.
- Anticancer Activity: Indeno-pyrimidinones (e.g., ) inhibit tubulin polymerization, highlighting the role of fused aromatic systems in cytotoxicity.
Biological Activity
The compound 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a sulfonyl group and an imine functionality within a dihydropyridine-pyrimidinone core. Its molecular formula is with a molecular weight of approximately 460.5 g/mol. The presence of the fluorophenyl moiety is believed to enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H17FN4O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 7-benzyl-5-(4-fluorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
| InChI Key | BRXGTCUFTRFYEI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several multi-step organic reactions. Initial steps focus on constructing the core dihydropyridino-pyrimidinone structure, followed by the introduction of the fluorophenyl and sulfonyl groups. Common reagents include various acids and bases to facilitate the formation of the desired product. Optimizing reaction conditions is crucial for achieving high yield and purity.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity: Compounds containing pyrimidine cores have been documented to possess antimicrobial properties.
- Anticancer Potential: Structural analogs have shown promising results as anticancer agents by inhibiting specific kinases involved in cancer progression.
- Calcium Channel Blocking: Certain derivatives have been identified as calcium channel blockers, which can be significant in cardiovascular therapies.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthio-2-(4-fluorophenyl)-pyrimidin-5-one | Pyrimidine core with methylthio group | Antimicrobial |
| 1-Benzyl-4-(4-fluorophenyl)-dihydropyridine | Dihydropyridine structure | Calcium channel blocker |
| 3-Amino-1-benzyl-pyrido[2,3-d]pyrimidin-5-one | Amino substitution on pyridine | Anticancer |
The mechanism of action for 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-benzyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one likely involves interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may modulate enzymatic activity related to cell signaling pathways implicated in various diseases.
Case Studies and Research Findings
- Anticancer Studies: A study demonstrated that derivatives of this compound showed selective inhibition against certain cancer cell lines through kinase inhibition assays.
- In vitro Antimicrobial Testing: Various tests indicated that similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Calcium Channel Blockade: Research involving electrophysiological techniques suggested that related compounds could effectively block calcium channels in cardiac tissues.
Future Directions
Given its unique structural features and preliminary findings regarding its biological activities, further research is warranted to explore:
- In vivo Efficacy: Animal studies to assess therapeutic potential.
- Mechanistic Studies: Detailed investigations into its interactions with specific molecular targets.
- Derivatives Development: Synthesis of analogs to enhance efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
